N-cyclopropyl-2,5-dimethoxy-4-(1H-tetrazol-1-yl)benzenesulfonamide
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Overview
Description
N-cyclopropyl-2,5-dimethoxy-4-(1H-tetrazol-1-yl)benzenesulfonamide is a chemical compound characterized by its unique structure, which includes a cyclopropyl group, two methoxy groups, a tetrazole ring, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-2,5-dimethoxy-4-(1H-tetrazol-1-yl)benzenesulfonamide typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, followed by the introduction of the cyclopropyl group and the tetrazole ring. The reaction conditions often require specific catalysts and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and automated systems to control the reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-2,5-dimethoxy-4-(1H-tetrazol-1-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-cyclopropyl-2,5-dimethoxy-4-(1H-tetrazol-1-yl)benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclopropyl-2,5-dimethoxy-4-(1H-tetrazol-1-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-cyclopropyl-2,5-diethoxy-4-(1H-tetrazol-1-yl)benzenesulfonamide
- N-(1-(2-(4-ethyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)ethyl)-4-(methoxymethyl)piperidin-4-yl)-N-phenylacetamide
Uniqueness
N-cyclopropyl-2,5-dimethoxy-4-(1H-tetrazol-1-yl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H15N5O4S |
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Molecular Weight |
325.35 g/mol |
IUPAC Name |
N-cyclopropyl-2,5-dimethoxy-4-(tetrazol-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C12H15N5O4S/c1-20-10-6-12(22(18,19)14-8-3-4-8)11(21-2)5-9(10)17-7-13-15-16-17/h5-8,14H,3-4H2,1-2H3 |
InChI Key |
BWLFUZMIWBEFLX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1N2C=NN=N2)OC)S(=O)(=O)NC3CC3 |
Origin of Product |
United States |
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